6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
CAS No.: 106847-76-1
VCID: VC0009901
Molecular Formula: C17H33N3
Molecular Weight: 279.5 g/mol
* For research use only. Not for human or veterinary use.
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene - 106847-76-1](/images/no_structure.jpg)
Description | 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene is a chemical compound with the molecular formula C17H33N3 and a molecular weight of 279.46 . It is also known by the IUPAC name N,N-dibutyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-10-amine . Synonyms for this compound include 6-(DIBUTYLAMINO)-1,8-DIAZABICYCLO[5.4.0]UNDEC-7-ENE and 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene 98% . The PubChem CID for this compound is 3945075 . This chemical is available from suppliers like Aladdin Scientific as a high-purity (98%) product with CAS No. 106847-76-1 . However, Sigma-Aldrich indicates that their product of the same name is discontinued . 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene is a clear, colorless to yellow liquid, according to one supplier . It has a refractive index of n20/D 1.5, a boiling point of 312 °C, a density of 0.942 g/mL at 25 °C, and is soluble in organic solvents but insoluble in water . Related compounds include 1,5,7-Triazabicyclo[4.4.0]dec-5-ene and 1,8-Diazabicyclo[5.4.0]undec-7-ene, which are also available from Sigma-Aldrich . 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene is classified as a combustible corrosive hazardous material, with hazard classifications including Eye Dam. 1 and Skin Corr. 1B . Safety measures include wearing faceshields, gloves, and goggles, and using a type ABEK respirator filter . |
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CAS No. | 106847-76-1 |
Product Name | 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene |
Molecular Formula | C17H33N3 |
Molecular Weight | 279.5 g/mol |
IUPAC Name | N,N-dibutyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-10-amine |
Standard InChI | InChI=1S/C17H33N3/c1-3-5-12-19(13-6-4-2)16-10-7-8-14-20-15-9-11-18-17(16)20/h16H,3-15H2,1-2H3 |
Standard InChIKey | MGKYTFDYDXZTEM-UHFFFAOYSA-N |
SMILES | CCCCN(CCCC)C1CCCCN2C1=NCCC2 |
Canonical SMILES | CCCCN(CCCC)C1CCCCN2C1=NCCC2 |
PubChem Compound | 3945075 |
Last Modified | Feb 18 2024 |
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